3-(azepan-1-ylmethyl)-1H-indole

Kinase inhibition JAK2 Fragment-based drug discovery

3-(Azepan-1-ylmethyl)-1H-indole (CAS 378201-57-1) is an indole-based small molecule featuring a seven-membered saturated azepane ring linked via a methylene bridge to the indole C3 position. As a fragment-sized ligand (MW 228.33 g/mol), it serves as a validated starting point for kinase inhibitor development, with documented binding to tyrosine-protein kinase JAK2 (IC50 = 10.7 μM) and structural characterization in the Protein Data Bank under ligand code AWV.

Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
Cat. No. B2926745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepan-1-ylmethyl)-1H-indole
Molecular FormulaC15H20N2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C15H20N2/c1-2-6-10-17(9-5-1)12-13-11-16-15-8-4-3-7-14(13)15/h3-4,7-8,11,16H,1-2,5-6,9-10,12H2
InChIKeyPDUPXVBNXBQTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azepan-1-ylmethyl)-1H-indole: Baseline Fragment Profile for JAK2-Focused and Kinase-Targeted Discovery


3-(Azepan-1-ylmethyl)-1H-indole (CAS 378201-57-1) is an indole-based small molecule featuring a seven-membered saturated azepane ring linked via a methylene bridge to the indole C3 position [1]. As a fragment-sized ligand (MW 228.33 g/mol), it serves as a validated starting point for kinase inhibitor development, with documented binding to tyrosine-protein kinase JAK2 (IC50 = 10.7 μM) and structural characterization in the Protein Data Bank under ligand code AWV [1][2]. This compound is commercially available at ≥95% purity for fragment-based screening and medicinal chemistry applications .

Why 3-(Azepan-1-ylmethyl)-1H-indole Cannot Be Replaced by Piperidine, Morpholine, or Other In-Class Analogs


Substitution of the azepane ring with smaller nitrogen heterocycles (piperidine, pyrrolidine, morpholine) or alternative indole C3 modifications fundamentally alters both target engagement profiles and physicochemical properties that govern downstream hit-to-lead optimization. The seven-membered azepane confers distinct conformational flexibility and steric bulk compared to six-membered piperidine or morpholine analogs, directly impacting binding pocket complementarity in kinases such as JAK2 [1]. Furthermore, the azepane-indole scaffold has demonstrated unique potential for cannabinoid receptor engagement in structurally elaborated analogs, a liability or opportunity absent in morpholine-containing counterparts [2]. These differences render simple analog substitution invalid without experimental re-validation of both primary target activity and off-target selectivity.

3-(Azepan-1-ylmethyl)-1H-indole: Quantified Differentiation Against Closest Analogs


JAK2 Kinase Inhibition: Azepane Fragment Activity Versus Piperidine-Containing Kinase Inhibitors

3-(Azepan-1-ylmethyl)-1H-indole demonstrates measurable JAK2 tyrosine kinase inhibitory activity (IC50 = 10.7 μM) as a fragment-sized ligand, confirmed by the Scripps Research Institute Molecular Screening Center [1]. In contrast, structurally related piperidine-containing indole derivatives have been optimized for entirely different kinase targets, with some analogs achieving sub-nanomolar potency against PI3Kδ (IC50 = 0.480 nM) [2]. This divergence in kinase selectivity highlights that the azepane ring, despite lacking optimization, provides a distinct starting point for JAK2-targeted hit expansion that cannot be replicated by simply substituting piperidine.

Kinase inhibition JAK2 Fragment-based drug discovery Tyrosine kinase

Cannabinoid Receptor Engagement Potential: Azepane Scaffold Distinct from Morpholine and Piperidine Analogs

The azepane-indole motif, when appropriately elaborated (e.g., N-methyl azepane substitution), confers high-affinity binding to cannabinoid receptors CB1 and CB2, as demonstrated by AM1248 azepane isomer (CB1 Ki = 11.9 nM; CB2 Ki = 4.8 nM) [1]. This activity profile is not observed in simple morpholine-containing indole derivatives, which typically lack cannabinoid receptor engagement and instead show activity against kinases such as ATR (IC50 = 8.0–440 nM range) . While 3-(azepan-1-ylmethyl)-1H-indole itself is an unoptimized fragment, the scaffold's inherent potential for cannabinoid receptor modulation distinguishes it from morpholine-based alternatives for programs targeting the endocannabinoid system.

Cannabinoid receptors CB1 CB2 GPCR Neuroscience

Physicochemical Differentiation: LogP and TPSA Values Distinguish Azepane from Piperidine and Morpholine Scaffolds

3-(Azepan-1-ylmethyl)-1H-indole exhibits a calculated LogP of 3.54 and topological polar surface area (TPSA) of 19.03 Ų . These values position the compound in a distinct physicochemical space relative to analogous fragments containing piperidine (typical LogP ~2.0–2.7 for simple piperidinylmethyl indoles) or morpholine (increased TPSA due to ether oxygen, typically >30 Ų). The higher lipophilicity of the azepane fragment may enhance membrane permeability but also necessitates careful monitoring of lipophilic ligand efficiency (LLE) during hit expansion. This property profile informs formulation and assay compatibility decisions that differ from more polar morpholine-based fragments.

Physicochemical properties Lipophilicity Drug-likeness ADME Fragment-based screening

Fragment-Based Screening Provenance: NMR Quality Control Data and PDB Structural Validation

3-(Azepan-1-ylmethyl)-1H-indole has been formally incorporated into fragment libraries with accompanying NMR quality control data, as documented in the Biological Magnetic Resonance Bank (BMRB entry bmse011368) [1]. Furthermore, the compound has been co-crystallized and its binding mode validated in two PDB depositions: 5Q1R (DCLRE1A) and 5QPG (T. cruzi FPPS), with electron density fit metrics available (Real space correlation coefficient = 0.726 for 5Q1R) [2]. In contrast, simple piperidine and morpholine analogs at the C3 position lack equivalent curated structural validation in public databases, limiting their immediate utility in structure-based design campaigns.

Fragment-based drug discovery NMR screening X-ray crystallography PDB Structural biology

3-(Azepan-1-ylmethyl)-1H-indole: High-Value Procurement Scenarios for Fragment-Based and Kinase-Targeted Programs


JAK2 Kinase Inhibitor Hit Expansion and Lead Optimization

Procure 3-(azepan-1-ylmethyl)-1H-indole as a validated fragment hit for JAK2 (IC50 = 10.7 μM) [1] to initiate structure-guided optimization campaigns. The compound's documented JAK2 inhibition and co-crystal availability (PDB 5Q1R, 5QPG) [2] enable rational design of analogs with improved potency and selectivity. This fragment offers a distinct chemotype compared to established JAK inhibitor scaffolds, potentially circumventing existing intellectual property and resistance liabilities.

Cannabinoid Receptor Probe Development and Selectivity Profiling

Utilize the azepane-indole core as a starting point for developing cannabinoid receptor (CB1/CB2) chemical probes. Elaborated azepane-containing analogs achieve sub-10 nM CB receptor affinities (e.g., AM1248 azepane isomer: CB1 Ki = 11.9 nM, CB2 Ki = 4.8 nM) [3]. The unoptimized fragment allows for systematic exploration of substitution vectors to fine-tune receptor subtype selectivity, CNS penetration, and functional activity (agonist vs. antagonist).

Fragment Library Stocking for General Kinase and GPCR Screening

Include 3-(azepan-1-ylmethyl)-1H-indole in diversity-oriented fragment libraries for screening against kinase and GPCR targets. The compound's NMR quality control data (BMRB bmse011368) [4] and commercial availability at ≥95% purity ensure reproducible screening results. Its distinct LogP (3.54) and TPSA (19.03 Ų) expand the physicochemical coverage of fragment collections, complementing more polar piperidine and morpholine fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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